molecular formula C14H18O4 B1325809 5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951892-92-5

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325809
CAS No.: 951892-92-5
M. Wt: 250.29 g/mol
InChI Key: WKOLYPSUJWBSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid is a synthetic oxovaleric acid derivative intended for research and development applications. As a member of the 5-aryl-5-oxovaleric acid family, this compound serves as a versatile chemical building block for constructing more complex organic molecules . Its molecular structure features a carboxylic acid and a ketone functional group separated by a carbon chain, which includes a methyl substituent to impart steric and electronic influences. The 3-ethoxyphenyl moiety attached to the ketone group is characteristic of compounds studied for their potential biological activities, making this structure a valuable intermediate in medicinal chemistry exploration . In laboratory settings, researchers can utilize this compound as a key precursor in various synthetic transformations. The carboxylic acid group can undergo reactions typical of acids, such as formation of esters or amides, while the ketone is susceptible to nucleophilic addition and reduction reactions . This bifunctional reactivity allows for the creation of diverse compound libraries. The structural core is analogous to other substituted oxovaleric acids that have been investigated for their anti-inflammatory and antimicrobial properties , suggesting potential pathways for pharmacological research, though any such applications for this specific compound require extensive further study . Safety and Handling: This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for use in humans or animals. Researchers should consult the safety data sheet prior to use and handle the compound using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-12-6-4-5-11(9-12)13(15)7-10(2)8-14(16)17/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOLYPSUJWBSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256425
Record name 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-92-5
Record name 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

A common approach to synthesize substituted 5-oxovaleric acids involves Friedel-Crafts acylation of the substituted benzene ring with an appropriate acyl chloride or anhydride, followed by further functionalization.

  • Step 1: Friedel-Crafts Acylation

    • React 3-ethoxytoluene or 3-ethoxybenzene with a valeroyl chloride derivative under Lewis acid catalysis (e.g., aluminum chloride, AlCl3).
    • Solvents such as dichloromethane (DCM) or carbon disulfide (CS2) are typically used.
    • This step introduces the 5-oxovaleric acid side chain onto the aromatic ring.
  • Step 2: Methylation at the 3-position of the valeric acid chain

    • Alkylation using methyl iodide or methyl bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) can introduce the methyl group at the 3-position.
    • Alternatively, the methyl group can be introduced earlier in the synthetic sequence via methyl-substituted precursors.
  • Step 3: Hydrolysis and oxidation

    • Hydrolysis of ester intermediates to the free acid.
    • Oxidation steps may be required to convert alcohol or aldehyde intermediates to the ketone (oxo) group at the 5-position.
    • Oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane are commonly employed.

Multi-step Organic Synthesis via Ketone Intermediates

  • Starting from 3-ethoxybenzaldehyde or 3-ethoxyacetophenone, chain elongation can be achieved by:
  • The methyl group at the 3-position can be introduced via alkylation of the intermediate ketone or ester.

Industrial and Laboratory Scale Considerations

  • Catalysts and solvents : Lewis acids like AlCl3 or BF3·OEt2 are preferred for acylation steps; solvents include DCM, toluene, or 1,4-dioxane.
  • Purification : Recrystallization and chromatographic techniques (silica gel column chromatography) are used to isolate pure product.
  • Yield optimization : Reaction temperature, stoichiometry, and reaction time are optimized to maximize yield and minimize side products.

Data Table: Summary of Preparation Parameters for Related 5-Oxovaleric Acids

Step Reaction Type Reagents/Catalysts Conditions Notes
1 Friedel-Crafts Acylation 3-Ethoxybenzene + Valeroyl chloride, AlCl3 0–25 °C, DCM solvent Lewis acid catalysis, moisture sensitive
2 Alkylation (Methylation) Methyl iodide, NaH or K2CO3 Room temp to reflux Introduces methyl at 3-position
3 Hydrolysis Aqueous acid/base Reflux Converts esters to acids
4 Oxidation PCC, Dess-Martin periodinane Room temp, inert atmosphere Converts alcohol/aldehyde to ketone
5 Purification Recrystallization, chromatography Ambient Ensures high purity (>98%)

Research Findings and Analytical Validation

  • Spectroscopic characterization : Post-synthesis, the compound is validated by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the ethoxyphenyl group, methyl substituent, keto, and acid functionalities.
  • X-ray crystallography : For crystalline samples, X-ray diffraction can confirm molecular structure and stereochemistry.
  • Chromatographic purity : HPLC or LC-MS methods are used to assess purity and yield quantitatively.
  • Reaction monitoring : Thin-layer chromatography (TLC) is employed during synthesis to monitor reaction progress.

Notes on Analogous Compound Syntheses

  • The synthesis of 5-(3,4-dimethylphenyl)-3-methyl-5-oxovaleric acid, a close analog, involves Friedel-Crafts acylation followed by functional group transformations, providing a reliable template for the ethoxy-substituted derivative.
  • Variations in substituents on the phenyl ring (e.g., ethoxy vs. methyl) may require slight adjustments in reaction conditions due to electronic effects influencing reactivity.
  • Industrial methods may incorporate continuous flow chemistry to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2)

Major Products

    Oxidation: Formation of this compound derivatives

    Reduction: Formation of 5-(3-ethoxyphenyl)-3-methylvaleric acid

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

Research has indicated that this compound exhibits significant biological activity. Studies have focused on its potential anti-inflammatory and antioxidant properties , suggesting its utility in treating conditions associated with oxidative stress and inflammation.

Biological ActivityDescription
Anti-inflammatoryModulates pro-inflammatory cytokines, influencing inflammation pathways.
AntioxidantScavenges free radicals, reducing oxidative damage.
AntimicrobialDemonstrated effectiveness against various bacterial strains.

Medicine

In the medical field, this compound is being explored as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at various diseases, including cancer and inflammatory disorders.

Case Studies in Medicine

  • Antimicrobial Efficacy : A study reported that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting its application in treating inflammatory diseases .

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations for coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to active sites and preventing substrate conversion

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways

    Affecting gene expression: Influencing transcription factors and gene regulatory networks

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

(a) 4-(2-Ethoxyphenyl)-4-oxobutyric Acid
  • Structure : Shorter butyric acid chain (C₄) with a ketone at position 4 and a 2-ethoxyphenyl group (ortho-substitution).
  • Key Differences :
    • Chain length : Butyric acid (C₄) vs. valeric acid (C₅) in the target compound.
    • Substituent position : Ortho-ethoxy vs. meta-ethoxy, affecting steric hindrance and electronic effects.
  • Implications : Ortho-substitution may reduce metabolic stability due to steric effects, while the shorter chain could limit interactions with hydrophobic binding pockets .
(b) Ethyl 5-(3-Chloro-4-methylphenyl)-5-oxovalerate (CAS 57992-89-9)
  • Structure : Ethyl ester of 5-oxovaleric acid with a 3-chloro-4-methylphenyl group.
  • Key Differences :
    • Functional group : Ester (ethyl) vs. free carboxylic acid.
    • Substituents : Chloro and methyl groups enhance lipophilicity compared to ethoxy.
  • Implications : The ester form may act as a prodrug, improving membrane permeability before hydrolysis to the active acid .

Functional Group Modifications

(a) 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric Acid
  • Structure: Replaces the ethoxy group with a 4-dimethylaminophenyl group.
  • Key Differences: Electron-donating group: Dimethylamino (strong electron donor) vs. ethoxy (moderate donor). Polarity: The amino group increases water solubility but may reduce metabolic stability.
  • Implications: Enhanced solubility could improve bioavailability, but the amino group might undergo N-demethylation in vivo .
(b) Methyl 5-Methoxy-3-oxovalerate (CAS 62462-05-9)
  • Structure : Methyl ester with a methoxy group at position 5.
  • Key Differences :
    • Ester vs. acid : Methyl ester lacks ionizability at physiological pH.
    • Methoxy vs. ethoxy : Smaller methoxy group reduces steric bulk.

Data Tables: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Functional Groups Substituents Molecular Weight (g/mol)
5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid 951892-92-5 C₁₄H₁₈O₄ Carboxylic acid, ketone, ethoxy 3-Ethoxyphenyl, 3-methyl 262.29
4-(2-Ethoxyphenyl)-4-oxobutyric acid Discontinued C₁₂H₁₄O₄ Carboxylic acid, ketone, ethoxy 2-Ethoxyphenyl 222.24
Ethyl 5-(3-Chloro-4-methylphenyl)-5-oxovalerate 57992-89-9 C₁₄H₁₇ClO₃ Ester, ketone 3-Chloro-4-methylphenyl 274.74
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid N/A C₁₄H₁₉NO₄ Carboxylic acid, ketone, dimethylamino 4-Dimethylaminophenyl, 3-methyl 277.31

Research Findings and Implications

Synthetic Accessibility: The ethoxy group in the target compound is typically introduced via nucleophilic substitution or Friedel-Crafts acylation, while dimethylamino derivatives require more complex amination steps . Ethyl ester analogs (e.g., CAS 57992-89-9) are synthesized via esterification, offering tunable prodrug strategies .

Chloro and methyl substituents (CAS 57992-89-9) may improve binding to hydrophobic pockets but increase toxicity risks .

Biological Activity

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

  • Molecular Formula : C14H18O4
  • Molecular Weight : 250.30 g/mol
  • Structure : The compound features an ethoxy group attached to a phenyl ring, with a methyl group at the 3-position and a ketone functional group at the 5-position. This structural configuration is hypothesized to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethoxybenzaldehyde with methyl acetoacetate under basic conditions. Common reagents and conditions include:

Reagent Condition
Sodium ethoxideReflux in ethanol
Potassium tert-butoxideReflux in methanol

This method allows for the formation of the target compound with good yields, which can be further optimized for purity in industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate conversion.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
  • Gene Expression Regulation : The compound may affect transcription factors and gene regulatory networks, impacting cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. For example, it was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines in human cell lines.

Analgesic Properties

In animal models, the compound demonstrated analgesic effects comparable to standard pain relief medications. This was assessed through behavioral tests measuring pain response.

Case Study: In Vivo Analysis

A study conducted on mice evaluated the compound's efficacy in reducing inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Toxicity Profile

The toxicity profile of this compound has also been assessed:

Toxicity Parameter Result
LD50 (mg/kg)>5000 (low toxicity)
Skin IrritationNon-irritant
Eye IrritationSlight irritant

These findings indicate a favorable safety profile, making it a candidate for further therapeutic development.

Comparative Analysis with Analog Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acidC14H18O4Moderate anti-inflammatory effects
5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acidC14H18O4Lower analgesic properties

This table illustrates how variations in substituents can impact biological activity, highlighting the significance of the ethoxy group at the meta position.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, and what challenges are encountered in its purification?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as esterification of substituted phenyl precursors followed by hydrolysis to yield the oxovaleric acid moiety. For example, analogous compounds like 3-(3-methoxyphenyl)propionic acid are synthesized via Friedel-Crafts alkylation or carboxylation of ethoxy-substituted aromatic intermediates . Challenges include managing steric hindrance from the 3-ethoxy group and ensuring regioselectivity. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts, as seen in protocols for structurally similar esters .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the ethoxyphenyl substituent and methyl-oxovaleric acid backbone. For example, aromatic protons in the 3-ethoxy group resonate at δ 6.7–7.2 ppm, while the oxovaleric acid carbonyl appears near δ 170–175 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry, as demonstrated for related ethoxyphenyl derivatives .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in pharmacological or biochemical research?

  • Methodology : The compound’s structural analogs (e.g., ethoxyphenyl-pyrazole derivatives) are studied for receptor modulation, such as GABA inhibition in insect models. Researchers use competitive binding assays (e.g., radioligand displacement) and electrophysiological recordings to evaluate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology :

  • Assay Standardization : Control variables like solvent (DMSO concentration), pH, and cell line viability (e.g., MTT assays) to minimize variability .
  • Dose-Response Curves : Compare EC50_{50}/IC50_{50} values under consistent conditions. For example, discrepancies in GABA receptor inhibition may arise from differences in insect versus mammalian receptor subtypes .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for outliers .

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

  • Methodology :

  • pH Adjustment : Stabilize the oxovaleric acid moiety by buffering solutions to pH 6.5–7.5 to prevent hydrolysis .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
  • Stability-Indicating Assays : Monitor degradation via HPLC-MS under accelerated conditions (40°C/75% RH) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target enzymes?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., GABA receptors). For example, the ethoxyphenyl group’s orientation may influence hydrophobic interactions .
  • QSAR Models : Corrogate electronic (Hammett constants) and steric (Taft parameters) properties of substituents with activity data .

Q. What experimental designs are recommended to study the compound’s metabolic pathways in mammalian systems?

  • Methodology :

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs to track metabolites via scintillation counting .
  • In Vitro Models : Use hepatocyte cultures or microsomal fractions to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • LC-HRMS : Untargeted metabolomics workflows to detect unexpected biotransformation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.